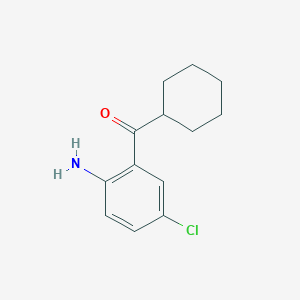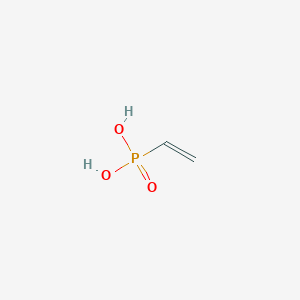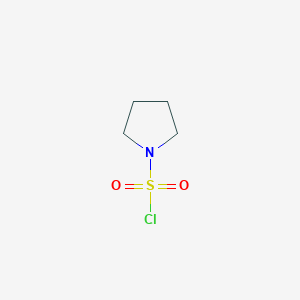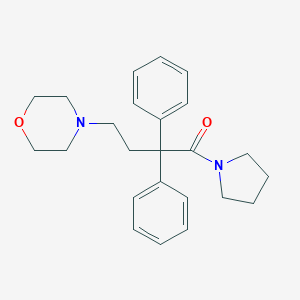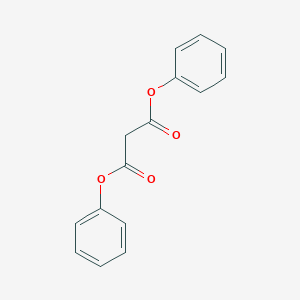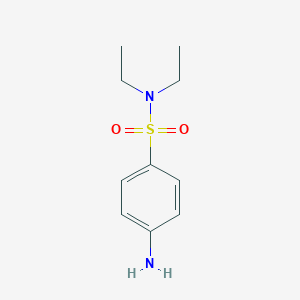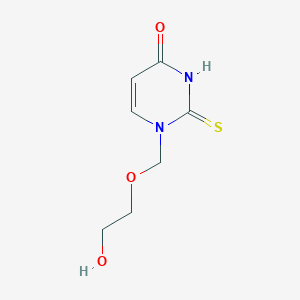
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one, also known as HETPM, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one is not fully understood. However, it has been proposed that 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one exerts its antiviral activity by inhibiting the replication of viral DNA. Additionally, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been reported to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication. Furthermore, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Effets Biochimiques Et Physiologiques
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of viral and bacterial DNA polymerases, which are essential for DNA replication. Additionally, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Furthermore, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been reported to inhibit the activity of nuclear factor-kappa B, which is involved in the regulation of inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one is its broad-spectrum antiviral and antibacterial activity. Additionally, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been found to exhibit low cytotoxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the major limitations of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one. One potential direction is to investigate the use of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one as a potential therapeutic agent for the treatment of viral and bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one and to identify potential targets for drug development. Moreover, the development of novel formulations and delivery methods for 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one could potentially overcome its poor solubility and enhance its therapeutic efficacy. Finally, the exploration of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one as a potential anticancer agent warrants further investigation.
Conclusion:
In conclusion, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one is a promising compound with potential therapeutic applications in the fields of antiviral, antibacterial, and anticancer research. Its broad-spectrum activity, low cytotoxicity, and ability to induce apoptosis in cancer cells make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential targets for drug development.
Méthodes De Synthèse
The synthesis of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one involves the reaction between 2-mercaptopyrimidine and ethyl chloroformate in the presence of triethylamine and dimethyl sulfoxide. The resulting intermediate is then treated with sodium hydroxide and formaldehyde to obtain the final product. This method has been reported to yield 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one with a purity of over 98%.
Applications De Recherche Scientifique
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antiviral activity against a wide range of viruses, including herpes simplex virus, hepatitis B virus, and human immunodeficiency virus. Additionally, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been found to possess antibacterial activity against Gram-positive and Gram-negative bacteria. Moreover, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells.
Propriétés
Numéro CAS |
132885-31-5 |
|---|---|
Nom du produit |
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one |
Formule moléculaire |
C7H10N2O3S |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C7H10N2O3S/c10-3-4-12-5-9-2-1-6(11)8-7(9)13/h1-2,10H,3-5H2,(H,8,11,13) |
Clé InChI |
UFMUURWJUYDJSG-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=S)NC1=O)COCCO |
SMILES canonique |
C1=CN(C(=S)NC1=O)COCCO |
Synonymes |
1-(2-HYDROXY-ETHOXYMETHYL)-2-THIOXO-2,3-DIHYDRO-1H-PYRIMIDIN-4-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
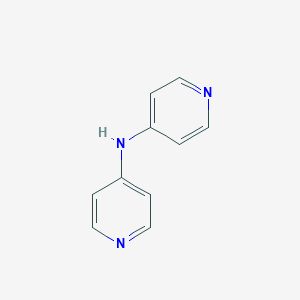

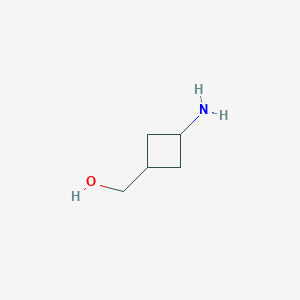
![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
